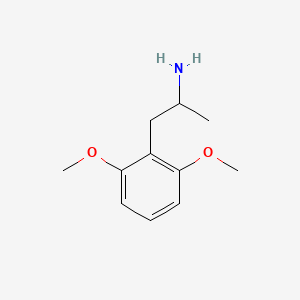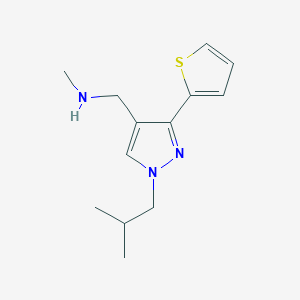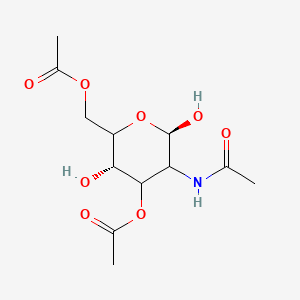
N-Acetyl-D-Glucosamine 3,6-Diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-D-Glucosamine 3,6-Diacetate is a derivative of N-Acetyl-D-Glucosamine, a monosaccharide derivative of glucose. This compound is characterized by the presence of acetyl groups at the 3 and 6 positions of the glucosamine molecule. It is significant in various biological systems and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-Glucosamine 3,6-Diacetate typically involves the acetylation of N-Acetyl-D-Glucosamine. One common method includes the reaction of N-Acetyl-D-Glucosamine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3 and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
N-Acetyl-D-Glucosamine 3,6-Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, deacetylated glucosamine derivatives, and substituted glucosamine compounds .
科学的研究の応用
N-Acetyl-D-Glucosamine 3,6-Diacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in studying cell wall biosynthesis in bacteria and fungi.
Medicine: Investigated for its potential in treating osteoarthritis and inflammatory bowel disease.
Industry: Utilized in the production of biopolymers and as a precursor in the synthesis of other bioactive compounds
作用機序
The mechanism of action of N-Acetyl-D-Glucosamine 3,6-Diacetate involves its incorporation into biological pathways where it acts as a substrate for various enzymes. It is involved in the biosynthesis of glycoproteins and glycosaminoglycans, which are essential components of the extracellular matrix. The compound interacts with specific molecular targets, including enzymes like glycosyltransferases and glycosidases, influencing cellular processes such as cell signaling and structural integrity .
類似化合物との比較
Similar Compounds
N-Acetyl-D-Glucosamine: A monosaccharide derivative of glucose, significant in various biological systems.
N-Acetylgalactosamine: Similar in structure but differs in the orientation of the hydroxyl group at the C-4 position.
Glucosamine: The parent compound without acetyl groups, commonly used in dietary supplements
Uniqueness
N-Acetyl-D-Glucosamine 3,6-Diacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This compound’s selective acetylation enhances its stability and reactivity, making it valuable in various research and industrial applications .
特性
分子式 |
C12H19NO8 |
|---|---|
分子量 |
305.28 g/mol |
IUPAC名 |
[(3S,6R)-5-acetamido-4-acetyloxy-3,6-dihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H19NO8/c1-5(14)13-9-11(20-7(3)16)10(17)8(21-12(9)18)4-19-6(2)15/h8-12,17-18H,4H2,1-3H3,(H,13,14)/t8?,9?,10-,11?,12-/m1/s1 |
InChIキー |
SFVMJJXTEDCNOI-NPLYTMANSA-N |
異性体SMILES |
CC(=O)NC1[C@@H](OC([C@H](C1OC(=O)C)O)COC(=O)C)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1O)COC(=O)C)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


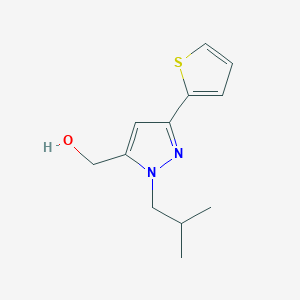
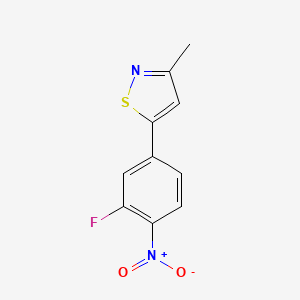
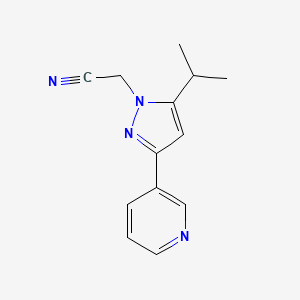
![7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B13426599.png)
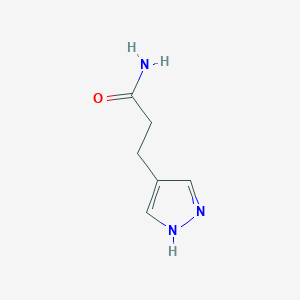
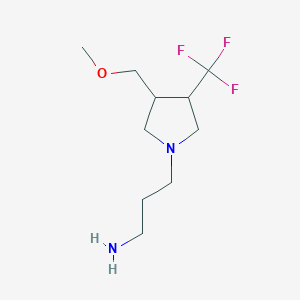
![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)
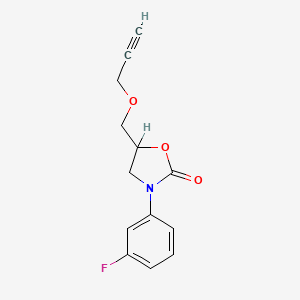
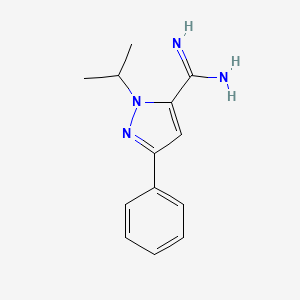
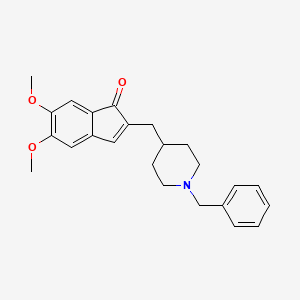

![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426642.png)
